molecular formula C13H12O5 B12882011 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid

Cat. No.: B12882011
M. Wt: 248.23 g/mol
InChI Key: RCLNIDLNWDRURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid (CAS: 5554-91-6) is a heterocyclic organic compound with the molecular formula C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol . The structure comprises a 1,3-dioxo-1,3-dihydroisobenzofuran core substituted with a methyl group at the 5-position and a butanoic acid side chain at the 4-position. This compound is of interest in synthetic chemistry and materials science due to its fused aromatic-oxygenated ring system and carboxylic acid functionality, which may confer reactivity or binding properties.

Key physical and commercial data from available sources include:

Property Value
Molecular Weight 248.23 g/mol
Molecular Formula C₁₃H₁₂O₅
CAS Number 5554-91-6
Availability (as of 2024) Temporarily out of stock
Storage Conditions Not explicitly reported

The compound’s commercial status suggests niche demand, possibly linked to specialized research applications .

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-(5-methyl-1,3-dioxo-2-benzofuran-4-yl)butanoic acid

InChI

InChI=1S/C13H12O5/c1-7-5-6-9-11(13(17)18-12(9)16)8(7)3-2-4-10(14)15/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

RCLNIDLNWDRURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)OC2=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid typically involves the reaction of 5-methylphthalide with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Overview

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid, also known by its CAS number 5554-91-6, is a compound with significant potential in various scientific research applications. Its unique chemical structure contributes to its diverse biological activities, making it a subject of interest in pharmacology, materials science, and organic synthesis.

Anticancer Activity

Research has indicated that 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its effectiveness across several cell lines, revealing significant growth inhibition with varying GI50 values:

Cell LineGI50 (μM)
ACHN2.74
HCT152.37
MM2312.20
NUGC-32.48
NCI-H235.86
PC-32.68

These results suggest that this compound could serve as a lead compound for the development of new anticancer therapies.

Antifungal and Antiviral Properties

The compound has demonstrated antifungal activity against various strains in vitro, disrupting fungal cell wall synthesis and function. Additionally, preliminary studies indicate potential antiviral properties, although specific viral targets are not fully identified yet. Further research is needed to explore these mechanisms in detail.

Immunosuppressive Effects

The immunosuppressive properties of this compound have been observed in various assays, indicating its potential therapeutic applications in treating autoimmune diseases and managing transplant rejection by modulating immune responses.

Synthesis of Polymers

The compound can be utilized in the synthesis of advanced polymeric materials due to its functional groups that allow for reactions with other monomers. This property is particularly valuable in creating materials with tailored mechanical and thermal properties.

Photochemical Applications

Due to its unique structure, this compound may be explored for applications in photochemistry, potentially leading to the development of light-responsive materials or systems.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal assessed the anticancer effects of 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid on human cancer cell lines. The findings highlighted its potential as an effective agent against renal and colon cancers, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Case Study 2: Antifungal Activity Evaluation

In another study focusing on antifungal properties, the compound was tested against Candida species and Aspergillus strains. Results indicated significant inhibition of fungal growth at low concentrations, suggesting its potential as a novel antifungal agent.

Mechanism of Action

The mechanism by which 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid involve variations in the heterocyclic core or side-chain modifications. Below is a detailed comparison with one closely related compound:

4-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid

This analog (Catalog # sc-348154, Santa Cruz Biotechnology) replaces the isobenzofuran ring with a 1,3-dioxo-isoindole system. Key differences and implications:

Property Target Compound Isoindole Analog
Core Structure Isobenzofuran (oxygen heterocycle) Isoindole (nitrogen-oxygen hybrid)
Molecular Formula C₁₃H₁₂O₅ Not explicitly reported
Molecular Weight 248.23 g/mol Not explicitly reported
Commercial Availability Out of stock Available (1 g: $325; 5 g: $970)
Potential Reactivity Acidic (butanoic acid chain), likely polar due to dioxo groups Similar acidity but altered electronic properties due to isoindole core

Structural and Functional Implications:

  • Electronic Effects : The isoindole core in the analog introduces a nitrogen atom, which may enhance hydrogen-bonding capacity or alter solubility compared to the oxygen-dominated isobenzofuran system.
  • Stability : Isobenzofuran derivatives are often prone to ring-opening reactions under acidic/basic conditions, whereas isoindole systems may exhibit different stability profiles due to nitrogen’s electron-donating effects.

Biological Activity

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid (CAS No. 5554-91-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid is C13H12O5C_{13}H_{12}O_{5} with a molecular weight of 248.23 g/mol. The compound features a unique isobenzofuran structure that contributes to its reactivity and biological activity.

PropertyValue
CAS Number5554-91-6
Molecular FormulaC₁₃H₁₂O₅
Molecular Weight248.23 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through covalent bonding. Its dione groups can react with nucleophilic sites on proteins, potentially altering their functions and leading to various biological effects.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid exhibit significant antitumor properties. For instance, certain isobenzofuran derivatives have shown potent cytotoxicity against various human cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Study: Antitumor Efficacy
In vitro studies demonstrated that compounds related to this structure inhibited cell proliferation in several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways associated with cell death .

Anti-inflammatory Potential

There is emerging evidence that compounds based on the isobenzofuran structure possess anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

In Vitro Studies

Research has shown that 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid can inhibit the growth of specific bacterial strains and exhibit antifungal activity. For example, studies demonstrated moderate antibacterial effects against Gram-positive bacteria .

Toxicological Profile

The toxicity profile of this compound has not been extensively studied; however, preliminary assessments indicate a moderate risk associated with high concentrations. Further toxicological evaluations are necessary to establish safety parameters for potential therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.